molecular formula C15H14INO B5184947 4-iodo-N-(1-phenylethyl)benzamide CAS No. 313370-10-4

4-iodo-N-(1-phenylethyl)benzamide

Cat. No. B5184947
CAS RN: 313370-10-4
M. Wt: 351.18 g/mol
InChI Key: ARAYVXAZXOAMFA-UHFFFAOYSA-N
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Description

4-iodo-N-(1-phenylethyl)benzamide (abbreviated as 4-iodo-NPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of benzamide and has been synthesized using various methods.

Scientific Research Applications

Radiolabelling Applications

4-iodo-N-(1-phenylethyl)benzamide and its analogues have been studied extensively for radiolabelling applications. For instance, a study by Tsopelas (1999) explored the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with Na 123 I and Na 125 I. This process was optimized using the Cu(I)-added exchange labelling reaction and found to be effective in the presence of Cu+ and a stannous reducing agent. This radiolabelled product shows potential for applications in nuclear medicine and biology due to its stability at room temperature for at least 4 hours (Tsopelas, 1999).

Anticonvulsant Activity Research

Research into the anticonvulsant activities of benzamide analogues, including 4-iodo-N-(1-phenylethyl)benzamide, has been conducted. Clark and Davenport (1987) synthesized a group of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide and studied their structure-to-anticonvulsant activity relationship. Their findings indicate that modification in these compounds could affect their anticonvulsant potency, highlighting the importance of structural factors in determining their therapeutic potential (Clark & Davenport, 1987).

Polymer Synthesis

Summers and Quirk (1998) reported the synthesis of polymers functionalized with aromatic amide and carboxyl groups, using N,N-diisopropyl-4-(1-phenylethenyl)benzamide. This study demonstrated the potential of using benzamide derivatives in polymer science, particularly for the synthesis of functionally diverse and structurally unique polymers (Summers & Quirk, 1998).

Melanoma Imaging

Eisenhut et al. (2000) investigated radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. They found that certain compounds showed high melanoma uptake and tissue selectivity, which could be instrumental in improving diagnostic and therapeutic approaches for melanoma (Eisenhut et al., 2000).

Sigma Receptor Scintigraphy in Breast Cancer

Caveliers et al. (2002) explored the use of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans. This study highlights the potential of benzamide derivatives in cancer imaging, particularly for breast cancer diagnosis (Caveliers et al., 2002).

properties

IUPAC Name

4-iodo-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAYVXAZXOAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300022
Record name 4-Iodo-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-(1-phenylethyl)benzamide

CAS RN

313370-10-4
Record name 4-Iodo-N-(1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313370-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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